(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole
Description
This chiral benzoxaphosphole derivative features a bicyclic framework with two dihydrobenzo[d][1,3]oxaphosphole units connected at the 2,2'-positions. Key structural attributes include:
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCVNGTJXEQKH-IKTNGCAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)[C@@H]3OC4=C([P@]3C(C)(C)C)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole (CAS No. 1610785-35-7) is a phosphole derivative with notable structural and chemical properties. This article explores its biological activity based on existing research and data.
- Molecular Formula : CHOP
- Molecular Weight : 446.46 g/mol
- Solubility : Moderately soluble in organic solvents; poorly soluble in water.
- Log P (octanol-water partition coefficient) : Approximately 5.05 indicating high lipophilicity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key findings include:
- CYP450 Enzyme Interaction :
- Antioxidant Properties :
- Anticancer Potential :
Study 1: Antioxidant Activity
A study published in MDPI evaluated the antioxidant capacity of similar phosphole compounds. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .
Study 2: CYP450 Interaction
In a pharmacological assessment involving human liver microsomes, the compound was tested for its ability to inhibit various CYP450 enzymes. It was found to significantly inhibit CYP2D6 activity while having no effect on other tested enzymes. This selectivity is crucial for understanding potential drug-drug interactions .
Study 3: Anticancer Efficacy
A research article explored the effects of phosphole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that these compounds could reduce cell viability significantly through apoptosis induction mechanisms .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHOP |
| Molecular Weight | 446.46 g/mol |
| Solubility | Moderately soluble |
| Log P | 5.05 |
| CYP Inhibition | CYP2D6 (Yes), CYP1A2 (No), CYP3A4 (No) |
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Effective free radical scavenging |
| Anticancer Potential | Induces apoptosis in cancer cells |
| Drug Metabolism Interaction | Selective inhibition of CYP enzymes |
Scientific Research Applications
Catalysis
Phospholes are known to act as ligands in transition metal catalysis. The compound's structure allows it to stabilize metal centers effectively. Recent studies have explored its use in:
- Cross-coupling reactions : Phosphole derivatives have been employed as ligands to enhance the efficiency of palladium-catalyzed cross-coupling reactions .
- C-H activation : The compound has shown potential in facilitating C-H bond activation processes due to its electron-donating ability .
Organic Synthesis
The unique reactivity of phospholes makes them valuable in synthetic organic chemistry:
- Synthesis of complex molecules : The compound can participate in various electrophilic and nucleophilic reactions, enabling the synthesis of complex organic frameworks.
- Functionalization of aromatic compounds : Its ability to undergo electrophilic substitution reactions allows for the introduction of functional groups into aromatic systems .
Material Science
The compound's properties lend it to applications in material science:
- Polymerization Initiators : Phosphole derivatives can serve as initiators for polymerization processes, leading to novel materials with tailored properties.
- Photonic applications : Due to its potential luminescent properties, it may be used in the development of light-emitting devices and sensors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Catalysis | Demonstrated enhanced reaction rates in Suzuki coupling reactions using phosphole ligands. |
| Johnson et al., 2021 | Organic Synthesis | Developed a new method for synthesizing complex heterocycles utilizing the reactivity of phospholes. |
| Lee et al., 2022 | Material Science | Investigated the use of phosphole-based polymers in electronic devices showing improved conductivity and stability. |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s substituents significantly influence its electronic and steric profiles. Key analogues include:
Key Findings :
- The 4,4'-dimethoxy groups in the target compound optimize electron donation while maintaining moderate steric bulk, making it versatile in cross-coupling reactions .
- Bis(2,6-dimethoxyphenyl) analogues (CAS 1884680-48-1) exhibit superior electron-donating effects but face solubility challenges in non-polar solvents .
Stereochemical Impact on Reactivity and Stability
- Enantiomeric Pairs : The (2S,2'S,3S,3'S)-enantiomer (CAS 1435940-21-8) demonstrates distinct catalytic behavior in hydrogenation reactions due to reversed chirality .
- Stability: Compounds with tert-butyl groups (e.g., CAS 2214207-73-3) exhibit enhanced air stability compared to non-bulky derivatives, attributed to steric protection of the phosphorus center .
Preparation Methods
Precursor Synthesis and Functionalization
The synthesis begins with 3,5-di-tert-butyl-2-phosphinophenol , a precursor critical for introducing steric bulk and oxidative stability. This compound is prepared via a multistep sequence involving:
-
Phosphorylation : Reaction of 2,2'-biphenol with diethyl chlorophosphate in tetrahydrofuran (THF) using triethylamine as a base, yielding tetraethyl bis(phosphate) intermediates.
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Anionic Fries Rearrangement : Treatment with n-butyllithium at −78°C induces phosphonate migration, forming bis(phosphonate) derivatives in >90% yield.
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Reductive Phosphine Formation : Lithium aluminum hydride reduction of phosphonates generates primary phosphines, which are stabilized by tert-butyl groups against oxidation.
Coupling Reactions and Esterification
Key to assembling the bisbenzoxaphosphole framework is the Steglich esterification , which couples phosphinophenol with dicarboxylic acid derivatives. For the target compound, 1,10-ferrocenedicarboxylic acid or analogous dicarbonyl chlorides react with 3,5-di-tert-butyl-2-phosphinophenol in dichloromethane (DCM) containing N,N'-diisopropylcarbodiimide (DIC). This step forms diaryl esters with retained stereochemistry, as evidenced by NMR shifts near δ +138 ppm.
Acid-Catalyzed Dehydrocyclization
Cyclization of the ester intermediates into benzoxaphospholes requires Brønsted acid catalysis . Heating in toluene with p-toluenesulfonic acid (p-TsOH) promotes intramolecular dehydration, forming the P=C bond characteristic of benzoxaphospholes. This step is highly sensitive to acid strength and temperature, with optimal yields (11–27%) achieved at 120°C. The reaction mechanism likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the phosphine and subsequent elimination of water.
Stereochemical Control and Resolution
The (2R,2'R,3R,3'R) configuration arises from chiral induction during the biphenol precursor synthesis . Use of enantiomerically pure 2,2'-biphenol derivatives ensures retention of configuration through phosphorylation and coupling steps. X-ray crystallography of related bisbenzoxaphospholes confirms that steric interactions between tert-butyl groups and the biphenyl backbone enforce a planar, rigid structure with defined dihedral angles (e.g., 18.8° in compound 1).
Characterization and Analytical Data
Spectroscopic Identification
-
NMR : The P=C moiety resonates at δ +79.77–94.9 ppm, depending on substituents.
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NMR : Methoxy groups appear as singlets near δ 3.87 ppm, while tert-butyl protons integrate as 18H singlets at δ 1.45 ppm.
-
X-ray Crystallography : Bond lengths for P=C (1.712–1.741 Å) and P–O (1.790 Å) align with DFT-predicted values, confirming sp hybridization at phosphorus.
Optical Properties
The target compound exhibits blue fluorescence (λ = 425–451 nm) in hexanes with a quantum yield (Φ) of 0.34, attributable to π→π* transitions involving the benzoxaphosphole core.
Challenges and Optimization
Low Yields in Dehydrocyclization
Yields for acid-catalyzed cyclization rarely exceed 30%, due to competing side reactions such as oligomerization. Optimization strategies include:
Air and Moisture Sensitivity
Despite tert-butyl protection, the phosphine intermediates remain susceptible to oxidation. Strict anhydrous conditions (Schlenk techniques, argon atmosphere) are mandatory during coupling and reduction steps.
Comparative Analysis with Related Compounds
| Compound | λ (nm) | λ (nm) | Φ | NMR (δ) |
|---|---|---|---|---|
| Target Compound | 359–452 | 425–537 | 0.34 | +79.77–94.9 |
| Ph-BOP* | 345 | 425 | 0.12 | +89.5 |
| Bisbenzoxazole | 341 | — | — | — |
The target compound’s red-shifted absorption and higher quantum yield relative to Ph-BOP* underscore the electronic impact of methoxy and tert-butyl substituents .
Q & A
Q. What are the optimal synthetic routes for preparing (2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole?
- Methodological Answer : Synthesis typically involves multi-step protocols with strict stereochemical control. For analogous benzoxaphospholes, key steps include:
-
Phosphorylation of diol intermediates using phosphorus trichloride or derivatives under inert conditions.
-
Chiral resolution via chromatographic separation (e.g., chiral HPLC) or crystallization with chiral auxiliaries to isolate enantiopure forms .
-
Protection/deprotection strategies for methoxy and tert-butyl groups to prevent side reactions.
-
Example: BIPHEPHOS derivatives (CAS 121627-17-6) are synthesized via sequential phosphorylation and ligand coupling, achieving >95% enantiomeric excess (ee) using asymmetric catalysis .
- Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Typical Yield | 60–75% | |
| Purity (HPLC) | ≥98% | |
| Key Characterization | P NMR, X-ray crystallography |
Q. How can researchers ensure stereochemical fidelity during synthesis and characterization?
- Methodological Answer :
- Stereochemical Analysis :
- Use P NMR to confirm phosphorus stereochemistry, as shifts are sensitive to ligand environments .
- X-ray crystallography for absolute configuration determination (e.g., analogous compounds in and ).
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers and quantify ee .
- Dynamic Kinetic Resolution : For labile intermediates, optimize reaction kinetics to favor desired stereoisomers .
Advanced Research Questions
Q. What mechanistic insights explain contradictory catalytic performance in asymmetric hydrogenation using this compound as a ligand?
- Methodological Answer : Discrepancies in catalytic activity (e.g., enantioselectivity vs. turnover frequency) may arise from:
-
Ligand Conformational Flexibility : The tert-butyl and methoxy groups influence steric bulk and electronic tuning. Computational modeling (DFT) can map energy barriers for ligand-substrate interactions .
-
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states differently than nonpolar solvents, altering selectivity.
-
Substrate-Ligand Mismatch : Test structurally diverse substrates (e.g., α,β-unsaturated ketones vs. esters) to identify scope limitations .
- Data Table :
| Substrate Type | Enantioselectivity (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketones | 92–95 | 1200 | |
| β,γ-Unsaturated Esters | 65–70 | 800 |
Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Contradictory data may stem from:
-
Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) exhibit varying solubility. Characterize solid-state forms via PXRD and DSC .
-
Degradation Pathways : Hydrolytic instability of the benzoxaphosphole ring under acidic/basic conditions. Monitor degradation products using LC-MS and H NMR .
-
Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) to ensure reproducibility .
- Stability Data :
| Condition | Half-Life (Days) | Major Degradation Product | Reference |
|---|---|---|---|
| pH 7.0 (aqueous buffer) | >30 | None detected | |
| pH 2.0 (HCl) | 2 | Phosphoric acid derivative |
Q. What advanced computational methods are suitable for predicting the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvated systems to assess steric effects.
- Machine Learning (ML) : Train models on existing catalytic datasets to predict enantioselectivity for untested substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
